molecular formula C12H15NO2 B8451306 3-Aminocyclopentyl benzoate

3-Aminocyclopentyl benzoate

Cat. No. B8451306
M. Wt: 205.25 g/mol
InChI Key: GXOQCTFAJHGZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06384080B1

Procedure details

A mixture of 3-azidocyclopentyl benzoate (411 mg) and 10% palladium on activated carbon (41.1 mg) in methanol (15 mL) was stirred under hydrogen atmosphere (4 atm) for 2 hours at ambient temperature. After removal of the catalyst, the filtrate was evaporated in vacuo to give 3-aminocyclopentyl benzoate as a pale yellow oil (354 mg).
Name
3-azidocyclopentyl benzoate
Quantity
411 mg
Type
reactant
Reaction Step One
Quantity
41.1 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH:10]1[CH2:14][CH2:13][CH:12]([N:15]=[N+]=[N-])[CH2:11]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[Pd].CO>[C:1]([O:9][CH:10]1[CH2:14][CH2:13][CH:12]([NH2:15])[CH2:11]1)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
3-azidocyclopentyl benzoate
Quantity
411 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC1CC(CC1)N=[N+]=[N-]
Name
Quantity
41.1 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under hydrogen atmosphere (4 atm) for 2 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC1CC(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 354 mg
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.